5-chloro-N-(4-methoxybenzyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-(4-methoxybenzyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-methoxybenzyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the methoxybenzyl group: This can be done through nucleophilic substitution reactions.
Incorporation of the propan-2-ylsulfanyl group: Thiolation reactions using reagents like thiols or disulfides.
Formation of the carboxamide group: Amidation reactions using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions, purification processes, and ensuring the safety and environmental compliance of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, potentially forming amines.
Substitution: The chloro group can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
Industry
Used in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-methoxybenzyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(4-methoxybenzyl)-2-(methylthio)pyrimidine-4-carboxamide
- 5-chloro-N-(4-methoxybenzyl)-2-(ethylthio)pyrimidine-4-carboxamide
Uniqueness
The presence of the propan-2-ylsulfanyl group may impart unique properties to the compound, such as increased lipophilicity or altered biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C16H18ClN3O2S |
---|---|
Molecular Weight |
351.9 g/mol |
IUPAC Name |
5-chloro-N-[(4-methoxyphenyl)methyl]-2-propan-2-ylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H18ClN3O2S/c1-10(2)23-16-19-9-13(17)14(20-16)15(21)18-8-11-4-6-12(22-3)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,18,21) |
InChI Key |
VIVSZPLNKWKAMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC=C(C(=N1)C(=O)NCC2=CC=C(C=C2)OC)Cl |
Origin of Product |
United States |
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